2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a unique structure combining an oxadiazole ring, a chlorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Phenoxy Linkage: The phenoxy linkage is formed by reacting the oxadiazole derivative with a phenol under basic conditions.
Introduction of the Acetamide Moiety: The final step involves the acylation of the phenoxy compound with an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The phenoxy and chlorophenyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under basic conditions for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. Researchers may study its effects on different biological pathways to identify therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit an enzyme involved in a disease pathway, leading to therapeutic benefits. The exact molecular targets and pathways depend on the specific application and are typically identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares a phenyl group with a halogen substituent, similar to the chlorophenyl group in our compound.
Ethyl acetoacetate: This compound features a keto-enol tautomerism, which is a common feature in many organic compounds.
Uniqueness
The uniqueness of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide lies in its combination of an oxadiazole ring, a chlorophenyl group, and an acetamide moiety This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds
Properties
Molecular Formula |
C19H16ClN3O3 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-[3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C19H16ClN3O3/c1-2-10-21-17(24)12-25-16-5-3-4-14(11-16)18-22-19(26-23-18)13-6-8-15(20)9-7-13/h2-9,11H,1,10,12H2,(H,21,24) |
InChI Key |
YJCNQCXKQNPSSP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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